6-chloro-8-methyl-1H-purine
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Overview
Description
6-chloro-8-methyl-1H-purine is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The preparation of 6-chloro-8-methyl-1H-purine involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds, including this compound . The preparation process involves the inclusion of the compound in the non-polar cavity of cyclodextrins, which enhances its solubility and stability .
Chemical Reactions Analysis
6-chloro-8-methyl-1H-purine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in substituted products .
Scientific Research Applications
6-chloro-8-methyl-1H-purine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in studies involving molecular interactions and biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, in the industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 6-chloro-8-methyl-1H-purine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context of its use .
Comparison with Similar Compounds
6-chloro-8-methyl-1H-purine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds such as aspirin (CID 2244) and salicylsalicylic acid (CID 5161) share structural similarities with this compound. this compound may exhibit distinct properties and applications that set it apart from these compounds .
Properties
IUPAC Name |
6-chloro-8-methyl-1H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQXIIORWCBHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC=NC2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(NC=NC2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.